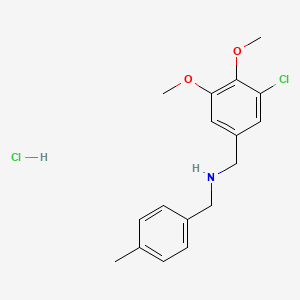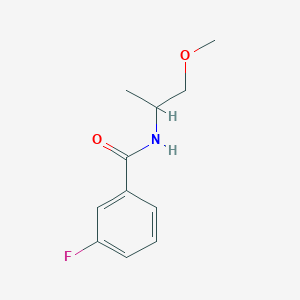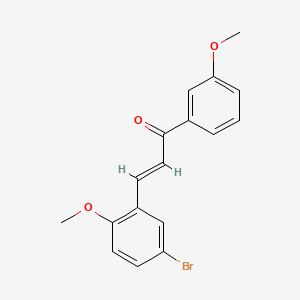
3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one, also known as BMK, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one has been shown to induce apoptosis, or programmed cell death, through the activation of caspases and the inhibition of NF-κB signaling. 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects
3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one has been shown to have various biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and cell signaling pathways. In cancer cells, 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one has been shown to induce the expression of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins. 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one has also been shown to inhibit the activity of various enzymes and signaling pathways involved in cancer cell proliferation and survival.
Avantages Et Limitations Des Expériences En Laboratoire
3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one has several advantages in lab experiments, including its ease of synthesis, low cost, and potential applications in various fields. However, 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one also has some limitations, including its low solubility in water and its potential toxicity.
Orientations Futures
There are several potential future directions for the study of 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one, including the development of new 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one-based anticancer agents, the synthesis of novel 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one derivatives with improved solubility and bioactivity, and the investigation of 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one's potential applications in material science and nanotechnology. Additionally, further studies are needed to elucidate the mechanism of action of 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one and its potential side effects in vivo.
Conclusion
In conclusion, 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one involves the Knoevenagel condensation reaction, and it has been extensively studied for its potential applications in medicinal chemistry, organic synthesis, and material science. The mechanism of action of 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one involves the inhibition of various enzymes and signaling pathways, and it has been shown to have various biochemical and physiological effects. 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one has several advantages in lab experiments, but it also has some limitations. There are several potential future directions for the study of 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one, including the development of new 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one-based anticancer agents and the investigation of 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one's potential applications in material science and nanotechnology.
Méthodes De Synthèse
3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one can be synthesized using various methods, including the Knoevenagel condensation reaction, which involves the reaction of 5-bromo-2-methoxybenzaldehyde and 3-methoxyacetophenone with malononitrile in the presence of a base. The reaction results in the formation of 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one as a yellow crystalline solid.
Applications De Recherche Scientifique
3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one has been investigated for its potential use as an anticancer agent, with promising results in vitro. 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one has also been studied for its antibacterial and antifungal activities, with potential applications in the development of new antibiotics.
In organic synthesis, 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one has been used as a starting material for the synthesis of various compounds, including chalcones, flavones, and pyrazoles. 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one has also been used as a key intermediate in the synthesis of natural products, such as curcumin.
In material science, 3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)-2-propen-1-one has been investigated for its potential use as a building block for the synthesis of functional materials, such as metal-organic frameworks and polymers.
Propriétés
IUPAC Name |
(E)-3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrO3/c1-20-15-5-3-4-12(11-15)16(19)8-6-13-10-14(18)7-9-17(13)21-2/h3-11H,1-2H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQWROMIASGFHI-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C/C(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-bromo-2-methoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B5302642.png)

![1-{1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5302649.png)
![ethyl 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5302660.png)
![2-isopropyl-N,4-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]pyrimidine-5-carboxamide](/img/structure/B5302664.png)
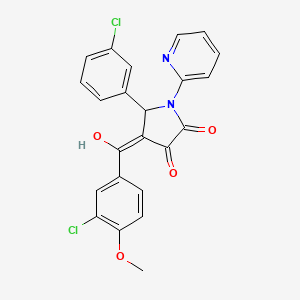
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5302673.png)

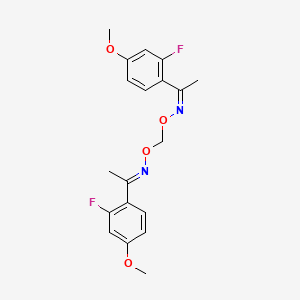
![N-[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]-beta-alanine](/img/structure/B5302684.png)
![1-(2-methylthieno[2,3-d]pyrimidin-4-yl)-4-azepanamine dihydrochloride](/img/structure/B5302699.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[2-(2-hydroxyethoxy)benzyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5302702.png)
